molecular formula C16H13NO5S4 B2485787 methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1421527-88-9

methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2485787
CAS No.: 1421527-88-9
M. Wt: 427.52
InChI Key: USCCNJUBCWXCGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of thiophene derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted thiophene derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for developing new drugs, materials, and chemical processes.

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene-based compounds. Biology: Its biological activity has been studied for potential therapeutic applications, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve sulfur-containing enzymes. Industry: It is used in the production of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 3-Methyl-2-thiophenecarboxaldehyde

  • 5-Chloro-3-[N-(methoxy-carbonyl-methyl)sulfamoyl]-2-thiophene

  • Other thiophene-based analogs with varying substituents

Properties

IUPAC Name

methyl 3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5S4/c1-22-16(19)15-13(6-8-24-15)26(20,21)17-9-10-4-5-12(25-10)14(18)11-3-2-7-23-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCCNJUBCWXCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.